(4-Methylcyclohex-3-en-1-yl)methyl phenylcarbamate
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Overview
Description
(4-METHYL-3-CYCLOHEXENYL)METHYL N-PHENYLCARBAMATE is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical industries. This compound is known for its unique chemical structure, which includes a cyclohexenyl ring and a phenylcarbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHYL-3-CYCLOHEXENYL)METHYL N-PHENYLCARBAMATE typically involves the reaction of (4-methyl-3-cyclohexenyl)methanol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The reaction can be represented as follows:
(4-methyl-3-cyclohexenyl)methanol+phenyl isocyanate→(4-METHYL-3-CYCLOHEXENYL)METHYL N-PHENYLCARBAMATE
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include metal oxides and acid-base bifunctional ionic liquids. The reaction is typically conducted at elevated temperatures and pressures to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions
(4-METHYL-3-CYCLOHEXENYL)METHYL N-PHENYLCARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce amines.
Scientific Research Applications
(4-METHYL-3-CYCLOHEXENYL)METHYL N-PHENYLCARBAMATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of (4-METHYL-3-CYCLOHEXENYL)METHYL N-PHENYLCARBAMATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Methyl N-phenyl carbamate: A simpler carbamate with similar functional groups.
Ethyl N-phenyl carbamate: Another carbamate with an ethyl group instead of a cyclohexenyl ring.
Uniqueness
(4-METHYL-3-CYCLOHEXENYL)METHYL N-PHENYLCARBAMATE is unique due to its cyclohexenyl ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H19NO2 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
(4-methylcyclohex-3-en-1-yl)methyl N-phenylcarbamate |
InChI |
InChI=1S/C15H19NO2/c1-12-7-9-13(10-8-12)11-18-15(17)16-14-5-3-2-4-6-14/h2-7,13H,8-11H2,1H3,(H,16,17) |
InChI Key |
HRTFFVMHRZLMMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)COC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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